molecular formula C9H16N4 B1497925 1-[(1-methyl-1H-imidazol-2-yl)methyl]piperazine CAS No. 880361-71-7

1-[(1-methyl-1H-imidazol-2-yl)methyl]piperazine

Cat. No.: B1497925
CAS No.: 880361-71-7
M. Wt: 180.25 g/mol
InChI Key: SOCFBKAXXSIIFD-UHFFFAOYSA-N
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Description

1-[(1-Methyl-1H-imidazol-2-yl)methyl]piperazine (CAS 113049-35-7) is a piperazine derivative featuring a 1-methylimidazole substituent. Its molecular formula is C₈H₁₄N₄, with a molecular weight of 166.22 g/mol . The compound is a white to off-white solid, typically stored at 2–8°C to maintain stability . It serves as a versatile intermediate in medicinal chemistry, particularly in the synthesis of heterocyclic drug candidates.

Properties

IUPAC Name

1-[(1-methylimidazol-2-yl)methyl]piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N4/c1-12-5-4-11-9(12)8-13-6-2-10-3-7-13/h4-5,10H,2-3,6-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOCFBKAXXSIIFD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C1CN2CCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00655413
Record name 1-[(1-Methyl-1H-imidazol-2-yl)methyl]piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00655413
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

880361-71-7
Record name 1-[(1-Methyl-1H-imidazol-2-yl)methyl]piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00655413
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

1-[(1-methyl-1H-imidazol-2-yl)methyl]piperazine is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article provides an in-depth analysis of the biological activity of this compound, including its mechanisms of action, pharmacokinetics, and potential therapeutic applications.

Chemical Structure and Properties

The compound this compound features a piperazine ring linked to an imidazole moiety. This structural configuration is significant as it influences the compound's interaction with various biological targets.

Target Interactions:

  • Enzyme Inhibition: The compound is known to interact with cytochrome P450 enzymes, which are crucial for drug metabolism. This interaction can lead to altered pharmacokinetics of co-administered drugs.
  • Receptor Modulation: It acts as a positive allosteric modulator for the mGluR2 receptor, which is implicated in the treatment of psychosis. Studies have shown that it can inhibit hyperactivity induced by methamphetamine and mescaline in animal models .

Biochemical Pathways:
The compound influences several biochemical pathways, including those involved in inflammation and tumor growth. Its ability to modulate these pathways highlights its potential as a therapeutic agent in various diseases.

Pharmacokinetics

The pharmacokinetic profile of this compound indicates high solubility in polar solvents, which enhances its bioavailability. It is primarily metabolized by cytochrome P450 enzymes, leading to various metabolites that may also exhibit biological activity.

Biological Activities

The biological activities of this compound are extensive:

Activity Description
AntimicrobialExhibits activity against a range of bacterial strains, suggesting potential use as an antibiotic .
AntitumorDemonstrates anti-cancer properties by inhibiting cell proliferation in tumor models .
Anti-inflammatoryReduces inflammation markers in preclinical studies, indicating therapeutic potential for inflammatory diseases .
AntioxidantShows capacity to scavenge free radicals, contributing to cellular protection mechanisms .

Case Studies and Research Findings

Several studies have highlighted the efficacy of this compound in various applications:

  • Antimicrobial Activity: A study demonstrated that derivatives of this compound exhibited significant antimicrobial effects against multidrug-resistant bacteria, making it a candidate for further development as an antibiotic .
  • Psychotropic Effects: Research on mGluR2 modulation indicated that the compound could effectively reduce psychotic symptoms in animal models, supporting its potential use in psychiatric disorders .
  • Cancer Research: In vitro studies showed that the compound inhibited tumor cell growth through apoptosis induction and cell cycle arrest, suggesting it may serve as a basis for novel anticancer therapies .

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential therapeutic properties, particularly in the following areas:

  • Antimicrobial Activity : Studies have demonstrated significant antibacterial and antifungal properties. For example, it showed activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values as low as 0.0039 mg/mL for S. aureus and 0.025 mg/mL for E. coli .
Bacterial StrainMIC (mg/mL)
Staphylococcus aureus0.0039
Escherichia coli0.025
  • Antifungal Activity : The compound also exhibited antifungal effects against strains such as Candida albicans, with MIC values ranging from 16.69 to 78.23 µM .

Neurological Research

1-[(1-methyl-1H-imidazol-2-yl)methyl]piperazine has been identified as a positive allosteric modulator (PAM) of metabotropic glutamate receptor 2 (mGluR2). A study highlighted its potential in treating psychosis, showing efficacy in animal models by inhibiting methamphetamine-induced hyperactivity .

Cytochrome P450 Interaction

Research indicates that this compound interacts with cytochrome P450 enzymes, which are crucial for drug metabolism. It has been shown to affect the activity of CYP2D6, an important enzyme in pharmacokinetics . Understanding these interactions is vital for predicting drug-drug interactions and optimizing therapeutic regimens.

Chemical Reactions

The compound can undergo various chemical transformations:

Reaction TypeExample ReagentsMajor Products Formed
OxidationHydrogen peroxideN-oxide derivatives
ReductionLithium aluminum hydrideReduced imidazole derivatives
SubstitutionAlkyl halides + baseN-alkylated piperazine derivatives

Case Study 1: Antimicrobial Efficacy Evaluation

A comprehensive study evaluated the antimicrobial efficacy of various imidazole and piperazine derivatives, including this compound. The results indicated that it exhibited moderate to high activity against multiple bacterial strains, outperforming several standard antibiotics in specific assays .

Case Study 2: Pharmacological Profile Assessment

In another research effort, the pharmacological profile was assessed to explore potential therapeutic applications against resistant bacterial strains. The findings suggested promising activity that warrants further investigation into its mechanism and efficacy in vivo .

Comparison with Similar Compounds

Structural Features

The compound’s core structure comprises a piperazine ring linked to a 1-methylimidazole group via a methylene bridge. Below is a comparison with similar piperazine-imidazole derivatives:

Compound Name Substituents/Modifications Molecular Formula Molecular Weight (g/mol) Key References
1-[(1-Methyl-1H-imidazol-2-yl)methyl]piperazine 1-Methylimidazole-methyl-piperazine C₈H₁₄N₄ 166.22
1-(N1-Benzyl-2-methyl-4-nitro-1H-imidazol-5-yl)-4-(pyridin-2-yl)piperazine Nitroimidazole-benzyl-pyridine-piperazine C₂₀H₂₂N₆O₂ 378.43
1-((N1-(m-Tolyl)-1H-1,2,3-triazol-4-yl)methyl)-4-(N1-benzyl-2-methyl-4-nitroimidazol-5-yl)piperazine Nitroimidazole-triazole-piperazine hybrid C₂₅H₂₈N₈O₃ 511.55
1-(4-Chlorophenyl)piperazine Chlorophenyl-piperazine C₁₀H₁₃ClN₂ 196.68

Key Observations :

  • Complexity : The target compound has a simpler structure compared to analogues with nitro groups (e.g., ), triazole rings (e.g., ), or aryl substituents (e.g., ).
  • Electronic Effects : The 1-methylimidazole group provides electron-rich aromaticity, contrasting with electron-withdrawing nitro groups in analogues .

Key Observations :

  • Efficiency : Microwave-assisted synthesis (e.g., ) achieves higher yields (>70%) compared to traditional reflux methods (~50% in ).
  • Scalability : The target compound’s synthesis may require optimization for industrial-scale production.

Physicochemical Properties

Compound Melting Point (°C) Solubility Stability Reference
This compound Not reported Likely polar organic solvents Stable at 2–8°C, light-sensitive
Nitroimidazole-piperazine hybrids 161–172 Chloroform, ethyl acetate Sensitive to heat
Benzhydrylpiperazine-coupled sulfonamides 64–92 Ethanol, DMSO Hygroscopic

Key Observations :

  • Thermal Stability : Nitro-containing analogues (e.g., ) exhibit higher melting points (>160°C) due to stronger intermolecular interactions.
  • Storage Requirements : The target compound requires refrigeration, unlike hygroscopic derivatives .

Key Observations :

  • Therapeutic Potential: Complex hybrids (e.g., ) show targeted anticancer activity, whereas simpler derivatives (e.g., ) modulate neurotransmitter receptors.
  • SAR Insights : Methyl groups at imidazole positions enhance tubulin-binding activity , suggesting the target compound’s methyl group may optimize pharmacokinetics in related applications.

Preparation Methods

Alkylation of 1-Methylimidazole with Piperazine Derivatives

Synthetic Route:
The primary and most documented method for synthesizing 1-[(1-methyl-1H-imidazol-2-yl)methyl]piperazine involves the alkylation of 1-methylimidazole with a piperazine derivative bearing a suitable leaving group (such as a halide or sulfonate ester). This reaction typically proceeds in the presence of a base, commonly potassium carbonate, which acts to deprotonate the nucleophile and promote substitution.

Reaction Conditions:

  • Solvent: Organic solvents like acetonitrile are preferred due to their ability to dissolve both reactants and base while providing a suitable medium for nucleophilic substitution.
  • Temperature: The reaction is often conducted at room temperature to moderate temperatures to optimize yield and minimize side reactions.
  • Base: Potassium carbonate is commonly used because it is a mild inorganic base that facilitates deprotonation without causing decomposition of sensitive groups.

Mechanism:
The nucleophilic nitrogen of the piperazine attacks the electrophilic carbon adjacent to the imidazole ring, displacing the leaving group and forming the methylene bridge connecting the two heterocycles.

Industrial Scale Adaptations:
For industrial production, the same basic synthetic route is scaled up with optimizations such as continuous flow reactors to improve reaction efficiency and yield. Purification techniques including crystallization and advanced chromatographic methods are employed to ensure high purity of the final compound.

Data Table: Summary of Preparation Methods

Method Reactants Conditions Solvent Base Notes
Alkylation 1-Methylimidazole + piperazine derivative (e.g., halide) Room temperature to mild heating Acetonitrile Potassium carbonate Most common and direct method
Click Chemistry (Hybridization) Piperazine-alkyne + imidazole-azide derivatives Cu(I)-catalyzed azide-alkyne cycloaddition Various organic solvents Cu(I) catalyst (e.g., CuSO4 + sodium ascorbate) Used for creating triazole-linked hybrids
Oxidation Post-Synthesis This compound Hydrogen peroxide, catalyst Various - For derivatization of imidazole ring
Reduction Post-Synthesis Same as above Catalytic hydrogenation (Pd/C) Various - For modifying ring saturation

Research Findings and Analysis

  • Yield and Purity:
    The alkylation method typically yields the target compound in moderate to high yields with good purity when optimized. The use of potassium carbonate as a base minimizes side reactions and degradation.

  • Scalability:
    The straightforward nature of the alkylation reaction allows for easy scale-up. Industrial processes incorporate continuous flow reactors and refined purification steps to meet quality standards.

  • Versatility:
    The compound's preparation can accommodate various substituents on the imidazole or piperazine rings by modifying the starting materials, allowing for the synthesis of a range of derivatives for research and pharmaceutical applications.

  • Applications Influence Preparation: The preparation method is influenced by the intended application. For example, derivatives for medicinal chemistry may require additional functionalization post-synthesis, while industrial uses may prioritize cost-efficiency and scalability.

Q & A

Q. What are the key considerations for optimizing the synthesis of 1-[(1-methyl-1H-imidazol-2-yl)methyl]piperazine?

Synthesis optimization requires precise control of reaction parameters. For example, multi-step reactions involving nucleophilic substitution or Mannich reactions (common for imidazole-piperazine derivatives) benefit from:

  • Temperature control : Elevated temperatures (~80°C) for coupling steps (e.g., benzyl chloride with piperazine) .
  • Solvent selection : Polar aprotic solvents like DMF or DCM enhance reactivity .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or crystallization (using Et₂O) improves yield and purity .
  • Characterization : NMR (¹H/¹³C), IR, and mass spectrometry confirm structural integrity .

Q. How can the structural stability of this compound be assessed under varying pH conditions?

  • pH stability assays : Incubate the compound in buffers (pH 2–12) and monitor degradation via HPLC or LC-MS .
  • X-ray crystallography : Resolve crystal structures to identify pH-sensitive functional groups (e.g., imidazole’s tautomeric equilibrium) .
  • Computational modeling : Use tools like Gaussian or Schrödinger Suite to predict protonation states and stability .

Advanced Research Questions

Q. What experimental strategies can elucidate the compound’s mechanism of action in cytochrome P450 2D6 (CYP2D6) inactivation?

  • Kinetic studies : Measure time-dependent activity loss using dextromethorphan O-demethylase assays. Parameters include KiK_i (inhibitor affinity) and kinactk_{\text{inact}} (inactivation rate) .
  • Trapping experiments : Use nucleophiles (e.g., glutathione) to capture reactive intermediates, followed by LC-MS/MS analysis .
  • Apoprotein adduct detection : SDS-PAGE or MALDI-TOF to identify covalent modifications .

Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced selectivity?

  • Substituent variation : Compare analogs with modified imidazole (e.g., 2-methyl vs. 2-ethyl) or piperazine (e.g., N-benzyl vs. N-aryl) groups .
  • Biological assays : Test derivatives in receptor-binding assays (e.g., serotonin or dopamine receptors) to correlate structural changes with activity .
  • Computational docking : Use AutoDock or MOE to predict binding affinities to target proteins (e.g., kinases or GPCRs) .

Q. How should researchers resolve contradictions in reported biological activities of structurally similar analogs?

  • Comparative structural analysis : Overlay crystal structures or perform DFT calculations to identify critical functional groups (e.g., nitro vs. methyl substituents) .
  • Replicate assays : Standardize experimental conditions (e.g., cell lines, incubation times) to minimize variability .
  • Meta-analysis : Aggregate data from PubChem or ChEMBL to identify trends in activity across studies .

Methodological and Data Analysis Questions

Q. What chromatographic techniques are optimal for quantifying this compound in biological matrices?

  • LC-MS/MS : Use reversed-phase C18 columns with mobile phases (e.g., 0.1% formic acid in acetonitrile/water) for high sensitivity .
  • Internal standards : Deuterated analogs (e.g., d₃-1-[(1-methylimidazolyl)methyl]piperazine) improve quantification accuracy .

Q. How can researchers validate the compound’s metabolic stability in vitro?

  • Liver microsome assays : Incubate with human liver microsomes (HLM) and NADPH, monitoring parent compound depletion via LC-MS .
  • CYP inhibition screening : Use fluorogenic substrates (e.g., CYP2D6) to assess competitive/non-competitive inhibition .

Computational and Structural Analysis

Q. What computational tools are recommended for predicting the compound’s interaction with membrane transporters?

  • Molecular dynamics (MD) simulations : GROMACS or NAMD to model lipid bilayer penetration .
  • Machine learning models : Use ADMET Predictor or SwissADME to estimate permeability (e.g., P-gp substrate likelihood) .

Q. How can electrostatic potential maps aid in understanding reactivity?

  • DFT calculations : Generate maps (e.g., using Gaussian) to visualize nucleophilic/electrophilic regions (e.g., imidazole’s N-atoms) .
  • Hirshfeld surface analysis : Identify intermolecular interactions (e.g., hydrogen bonds) in crystal structures .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[(1-methyl-1H-imidazol-2-yl)methyl]piperazine
Reactant of Route 2
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1-[(1-methyl-1H-imidazol-2-yl)methyl]piperazine

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